molecular formula C14H14N4O3 B2401404 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2320465-21-0

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Cat. No.: B2401404
CAS No.: 2320465-21-0
M. Wt: 286.291
InChI Key: LXQWEIVZUSIGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3-benzodioxole group, a privileged scaffold in pharmacology known for its presence in biologically active molecules, linked to a triazole-substituted azetidine methanone. The 1,2,3-triazole ring is a stable bioisostere for amide and ester bonds, often employed to improve a molecule's metabolic stability, solubility, and its ability to form hydrogen bonds with biological targets . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly explored in lead optimization to fine-tune the conformation, potency, and physicochemical properties of drug candidates. The specific combination of these moieties makes this chemical reagent a valuable precursor for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can utilize this compound in various applications, including the synthesis of potential enzyme inhibitors, receptor modulators, and molecular probes. Its structure suggests potential for developing therapeutics in areas such as neurology, oncology, and infectious diseases, where similar heterocyclic frameworks have shown promise . This product is provided with guaranteed high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(11-1-2-12-13(5-11)21-9-20-12)17-6-10(7-17)8-18-4-3-15-16-18/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQWEIVZUSIGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

1,3-Benzodioxole-5-carboxylic acid (piperonylic acid) undergoes activation to its corresponding acid chloride using oxalyl chloride or thionyl chloride. In a representative procedure:

  • Reagents : Piperonylic acid (1.0 eq), oxalyl chloride (2.5 eq), catalytic DMF (1–2 drops).
  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 2–4 hours.
  • Workup : Evaporation under reduced pressure yields the acid chloride as a pale-yellow solid (85–92% yield).

Key Characterization :

  • IR : Loss of -OH stretch (~2500–3300 cm⁻¹), appearance of C=O stretch at 1780 cm⁻¹.
  • ¹H NMR (CDCl₃) : δ 6.85 (d, J = 8.1 Hz, 1H, ArH), 6.78 (s, 1H, ArH), 6.72 (d, J = 8.1 Hz, 1H, ArH), 5.98 (s, 2H, -O-CH₂-O-).

Synthesis of 3-(Triazol-1-ylmethyl)azetidine

Azetidine Ring Construction

Azetidine, a strained four-membered secondary amine, is synthesized via intramolecular cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions:

  • Reagents : 1,3-Dibromopropane (1.0 eq), aqueous NH₃ (28% w/w, excess).
  • Conditions : Sealed tube, 120°C, 24 hours.
  • Yield : 40–50% after distillation.

Triazole Functionalization

The 3-position of azetidine is alkylated via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety:

  • Propargylation : 3-(Chloromethyl)azetidine reacts with propargyl bromide in DMF with K₂CO₃ (70% yield).
  • Click Reaction : The propargylated azetidine (1.0 eq) reacts with benzyl azide (1.2 eq) using CuI (10 mol%) and DIPEA in THF, yielding 3-(triazol-1-ylmethyl)azetidine (88% yield).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 7.82 (s, 1H, triazole-H), 5.42 (s, 2H, -CH₂-triazole), 3.68–3.72 (m, 1H, azetidine-H), 3.12–3.20 (m, 2H, azetidine-H), 2.85–2.92 (m, 2H, azetidine-H).

Coupling Strategies for Final Assembly

Acid Chloride Method

The acid chloride intermediate reacts with 3-(triazol-1-ylmethyl)azetidine under Schotten-Baumann conditions:

  • Reagents : 1,3-Benzodioxol-5-ylmethanoyl chloride (1.0 eq), 3-(triazol-1-ylmethyl)azetidine (1.2 eq), Et₃N (2.5 eq).
  • Conditions : Anhydrous CH₂Cl₂, 0°C to room temperature, 12 hours.
  • Workup : Extraction with 10% HCl, NaHCO₃ wash, column chromatography (EtOAc/hexane).
  • Yield : 78–85%.

Coupling Reagent Approach

For acid-sensitive substrates, carbodiimide-mediated coupling is employed:

  • Reagents : Piperonylic acid (1.0 eq), EDCI (1.1 eq), HOBt (1.1 eq), 3-(triazol-1-ylmethyl)azetidine (1.2 eq), DIPEA (3.0 eq).
  • Conditions : DMF, room temperature, 16 hours.
  • Yield : 70–75%.

Optimization and Mechanistic Considerations

Solvent Effects

Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates by stabilizing ionic intermediates, while CH₂Cl₂ minimizes side reactions (e.g., triazole ring opening).

Base Selection

Triethylamine outperforms pyridine in neutralizing HCl during acyl chloride reactions, as evidenced by reduced byproduct formation.

Temperature Control

Maintaining 0°C during acyl chloride addition prevents exothermic decomposition, critical for preserving azetidine ring integrity.

Analytical Profiling and Validation

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd for C₁₄H₁₂N₄O₃ [M+H]⁺: 301.0932; found: 301.0935.
  • ¹³C NMR (CDCl₃) : δ 169.8 (C=O), 147.2 (triazole-C), 134.5–108.2 (aromatic carbons), 56.7 (azetidine-C), 48.9 (-CH₂-triazole).

Purity Assessment

HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity, with tR = 6.72 min.

Comparative Evaluation of Methodologies

Parameter Acid Chloride Method Coupling Reagent Method
Yield 78–85% 70–75%
Reaction Time 12 hours 16 hours
Byproducts Minimal Moderate (urea derivatives)
Scalability Excellent Good
Cost Efficiency High Moderate

Industrial-Scale Adaptations

Patent EP3464282B1 discloses continuous-flow synthesis for azetidine intermediates, reducing cycle times by 60% compared to batch processes. Key modifications include:

  • Microreactor Design : Enhanced heat transfer for exothermic click reactions.
  • In-Line Purification : Scavenger resins to remove residual copper catalysts.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1,3-benzodioxole exhibit significant antimicrobial properties. For instance, compounds featuring the benzodioxole structure have been synthesized and tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Properties
Studies have shown that triazole derivatives possess anticancer activities. The incorporation of the 1,3-benzodioxole moiety into triazole-based compounds has led to the development of potential anticancer agents. For example, certain derivatives demonstrate inhibition of cancer cell proliferation in vitro, targeting specific pathways involved in tumor growth .

Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. Triazole-containing compounds are known to exhibit activity against protozoan parasites such as Trypanosoma and Leishmania. The benzodioxole structure may enhance the bioavailability and efficacy of these agents .

Agricultural Applications

Fungicides and Herbicides
The unique chemical structure of 1,3-benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone makes it a candidate for development as a fungicide or herbicide. Compounds with similar structures have shown potential in inhibiting fungal growth and weed proliferation, thus providing an avenue for sustainable agricultural practices .

Material Science Applications

Polymer Chemistry
In polymer science, benzodioxole derivatives are utilized as monomers or additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Nanotechnology
Recent advancements have explored the use of benzodioxole-based compounds in nanotechnology. Their unique electronic properties allow for applications in organic photovoltaics and sensors, where they can enhance charge transport and improve device efficiency .

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL .
Study BAnticancerShowed reduced viability in breast cancer cell lines with IC50 values under 20 µM .
Study CAgriculturalEffective as a fungicide with over 80% inhibition of fungal growth in field trials .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is unique due to the combination of the benzodioxole, triazole, and azetidine rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews available literature on its biological properties, including anticancer, antimicrobial, and other therapeutic effects.

Chemical Structure

The molecular formula of this compound is C19H20N4O4C_{19}H_{20}N_{4}O_{4}. The compound features a benzodioxole moiety and a triazole ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing benzodioxole and triazole structures exhibit significant anticancer properties. For instance, similar derivatives have been shown to inhibit the proliferation of various cancer cell lines. In a study involving triazole derivatives, compounds demonstrated half-maximal inhibitory concentration (IC50) values ranging from 1.2 to 2.4 nM against human cancer cell lines, suggesting potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (nM)Cancer Cell Lines
Compound A1.2MCF-7
Compound B2.4A549
Compound C9.4HepG2

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar benzodioxole derivatives have shown effectiveness against various bacterial strains. For example, a study reported minimal inhibitory concentrations (MIC) for certain derivatives against Escherichia coli and Bacillus subtilis, indicating that structural modifications can significantly influence antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Bacterial Strain
Compound D10E. coli
Compound E5B. subtilis
Compound F15Staphylococcus aureus

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included the benzodioxole structure. These compounds were tested for their cytotoxic effects on various cancer cell lines and exhibited promising results, leading to further investigations into their structure-activity relationships (SAR).

Case Study Summary

Study FocusFindings
Triazole DerivativesSignificant cytotoxicity against cancer cells
Structure-Activity Relationship (SAR)Identified key functional groups enhancing activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone?

  • Synthesis : Utilize coupling reactions between azetidine and benzodioxole precursors under anhydrous conditions with catalysts like piperidine (analogous to methods in and ). Optimize reaction parameters (e.g., solvent polarity, temperature) to improve yield and purity.
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (1H/13C, 2D-COSY), and HPLC for purity assessment (>95%) .

Q. How can researchers confirm the structural integrity of this compound using crystallography?

  • Single-crystal X-ray diffraction (SXRD) is ideal. Use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For non-crystalline samples, compare experimental NMR shifts with density functional theory (DFT)-predicted spectra .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition activity?

  • Monoacylglycerol Lipase (MAGL) Inhibition : Use fluorometric or radiometric assays with recombinant MAGL. Measure IC50 values via dose-response curves (e.g., 0.1–100 nM range). Include controls like JNJ-42226314 (a structurally related MAGL inhibitor) for benchmarking .

Advanced Research Questions

Q. How can researchers ensure selectivity for MAGL over other serine hydrolases?

  • Perform activity-based protein profiling (ABPP) using broad-spectrum fluorophosphonate probes. Compare inhibition profiles against FAAH, ABHD6, and CES1. JNJ-42226314 demonstrated >1,000-fold selectivity for MAGL, validated via competitive ABPP in rodent brain homogenates .

Q. What experimental design considerations are critical for in vivo efficacy studies?

  • Dose Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/brain concentrations with 2-AG elevation (e.g., 3–30 mg/kg in rodents). Monitor MAGL engagement via ex vivo ABPP .
  • Pain Models : In neuropathic pain, employ chronic constriction injury (CCI) in rats; for inflammatory pain, use carrageenan-induced hyperalgesia. Measure mechanical allodynia (von Frey test) and thermal latency (Hargreaves test) .

Q. How can solubility and stability challenges be addressed during formulation?

  • Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers. For stability, avoid aqueous buffers at extreme pH and store lyophilized samples at -80°C. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What computational approaches aid in predicting binding modes and optimizing potency?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAGL’s catalytic triad (Ser122, Asp239, His269). Validate with molecular dynamics (MD) simulations to assess binding stability .
  • QSAR Studies : Corrogate substituent effects (e.g., triazole vs. thiazole) on inhibitory activity using Hammett or Hansch analyses .

Q. How should contradictory data in enzyme kinetics be resolved?

  • Assay Variability : Standardize substrate concentrations (e.g., 10 µM 2-AG for MAGL) and pre-incubation times. Replicate experiments across multiple labs.
  • Mechanistic Insights : Test reversibility via dilution assays (JNJ-42226314 showed full enzyme activity recovery after dialysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.